molecular formula C17H14ClN3O3S2 B11170006 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

Cat. No.: B11170006
M. Wt: 407.9 g/mol
InChI Key: ARCRUDLXTRDHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZENESULFONYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further linked to a 1,3,4-thiadiazole ring substituted with a 4-chlorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the thiadiazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the benzenesulfonyl group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZENESULFONYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZENESULFONYL)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to its complex structure, which combines a sulfonyl group, a thiadiazole ring, and a chlorophenylmethyl group. This unique combination imparts specific chemical and biological properties that are not observed in simpler sulfonyl compounds.

Properties

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.9 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H14ClN3O3S2/c18-13-8-6-12(7-9-13)10-16-20-21-17(25-16)19-15(22)11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)

InChI Key

ARCRUDLXTRDHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.